![molecular formula C5H14ClN3O B2629127 [2-(Dimethylamino)ethyl]urea hydrochloride CAS No. 142713-75-5](/img/structure/B2629127.png)
[2-(Dimethylamino)ethyl]urea hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(Dimethylamino)ethyl]urea hydrochloride” is a chemical compound with the molecular formula C5H14ClN3O and a molecular weight of 167.64 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of related compounds such as 2-dimethylaminoethyl chloride hydrochloride has been documented . The process involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15°C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The molecular structure of “[2-(Dimethylamino)ethyl]urea hydrochloride” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods, which are beyond my current capabilities.Physical And Chemical Properties Analysis
“[2-(Dimethylamino)ethyl]urea hydrochloride” is a solid at 20°C . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water .科学的研究の応用
Discovery and Pharmacology
- [2-(Dimethylamino)ethyl]urea hydrochloride has been identified as a nonpeptidic agonist of the urotensin-II receptor, showing promise in pharmacological research and as a potential drug lead (Croston et al., 2002).
Chemical Synthesis and Applications
- The compound has been utilized in α-ureidoalkylation reactions, resulting in the synthesis of new compounds like N-[2-(dimethylamino)ethyl]glycolurils and their hydrochlorides. These compounds show varied yields based on the specific reactants used (Gazieva et al., 2009).
Polymers and Materials Science
- The compound plays a role in the field of polymers, specifically in studying the hydrolytic stabilities and charge-shifting properties of polycations based on 2-(dimethylamino)ethyl methacrylate and acrylate (Ros et al., 2018).
Bioconjugation Studies
- It's been used to study amide formation mechanisms in bioconjugation processes involving carboxylic acid and amine in aqueous media (Nakajima & Ikada, 1995).
Analytical Chemistry
- Analytical studies have employed [2-(Dimethylamino)ethyl]urea hydrochloride, particularly in electrochemical determination methods in pharmaceutical formulations and biological fluids (Ming, 2013).
Drug Development and Antineoplastic Activity
- The compound has been part of structural modification studies for developing new cytotoxic agents with potential antineoplastic activity (Chen et al., 1994).
Polymerization and Hydrogel Development
- It has been involved in studies of atom-transfer radical polymerization and the development of pH-sensitive hydrogels for controlled drug release (Eswaramma et al., 2016).
Safety and Hazards
“[2-(Dimethylamino)ethyl]urea hydrochloride” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is suspected of causing genetic defects . It should be stored under inert gas and in a well-ventilated place .
特性
IUPAC Name |
2-(dimethylamino)ethylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-8(2)4-3-7-5(6)9;/h3-4H2,1-2H3,(H3,6,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNHHFFXGOFKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2629046.png)
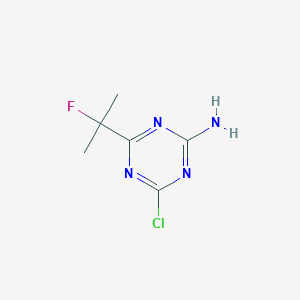
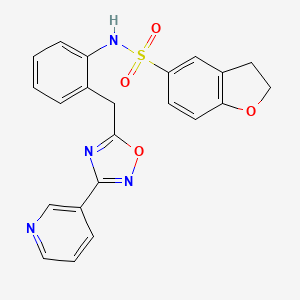
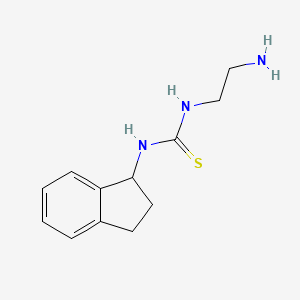
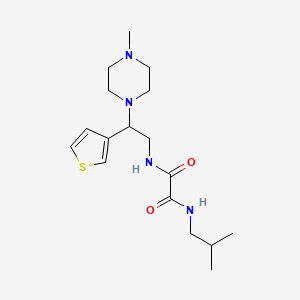

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2629055.png)
![1-Adamantyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2629056.png)
![2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629059.png)
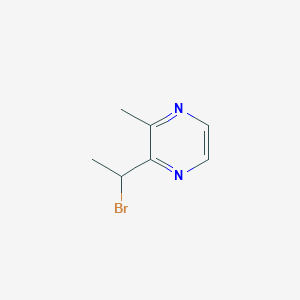
![{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B2629063.png)

